molecular formula C12H14N4O2S B12684008 O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate CAS No. 38593-84-9

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate

Cat. No.: B12684008
CAS No.: 38593-84-9
M. Wt: 278.33 g/mol
InChI Key: ZFQUQWYGBQONND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate: is a chemical compound with the molecular formula C12H14N4O2S. It is known for its unique structure, which includes a tetrazole ring and a thiocarbonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 1-phenyl-1H-tetrazole-5-thiol and butyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used.

    Catalysts and Reagents: Base catalysts such as triethylamine or pyridine are often employed to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate undergoes various chemical reactions, including:

    Oxidation: The thiocarbonate group can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiocarbonate group to thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, alcohols, thiols.

Major Products Formed

Scientific Research Applications

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-1H-tetrazol-5-amine
  • S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate

Comparison

O-Butyl S-(1-phenyl-1H-tetrazol-5-yl) thiocarbonate is unique due to its specific combination of a butyl group, a tetrazole ring, and a thiocarbonate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. In comparison, similar compounds may lack one or more of these functional groups, resulting in different reactivity and applications .

Properties

CAS No.

38593-84-9

Molecular Formula

C12H14N4O2S

Molecular Weight

278.33 g/mol

IUPAC Name

butyl (1-phenyltetrazol-5-yl)sulfanylformate

InChI

InChI=1S/C12H14N4O2S/c1-2-3-9-18-12(17)19-11-13-14-15-16(11)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3

InChI Key

ZFQUQWYGBQONND-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)SC1=NN=NN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.